molecular formula C21H28ClN3O4S B2766977 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216828-77-1

2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2766977
CAS No.: 1216828-77-1
M. Wt: 453.98
InChI Key: KAIXOLRJLJYDBH-UHFFFAOYSA-N
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Description

This compound is a tetrahydrothieno[2,3-c]pyridine derivative featuring a 2,3-dimethoxybenzamido substituent and a 5,5,7,7-tetramethyl-substituted cyclohexane ring fused to the thiophene-pyridine core. Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for drug development. The hydrochloride salt form improves aqueous solubility, facilitating bioavailability in pharmacological studies .

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-20(2)10-12-14(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-8-7-9-13(27-5)15(11)28-6;/h7-9,24H,10H2,1-6H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIXOLRJLJYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative of the tetrahydrothieno[2,3-c]pyridine scaffold. This class of compounds has garnered attention due to their potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

This compound features a thieno-pyridine core modified with a dimethoxybenzamido group and a carboxamide functional group. These modifications are believed to enhance its biological activity by improving binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. The most promising analogs showed IC₅₀ values ranging from 25 to 90 nM against various cancer cell lines. These compounds interact with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division .

CompoundIC₅₀ (nM)Target
Compound A25Tubulin
Compound B90Tubulin
2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochlorideTBDTBD

Neuropharmacological Effects

In addition to anticancer properties, compounds within this class have shown potential as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. Inhibition of hPNMT may have implications for treating disorders related to catecholamine dysregulation . The selectivity of these compounds for hPNMT over other targets suggests a favorable pharmacological profile.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing its polymerization and thus inhibiting mitosis in cancer cells.
  • Enzyme Inhibition : Compounds targeting hPNMT may reduce levels of norepinephrine and epinephrine in the body, potentially addressing conditions like hypertension or anxiety.

Case Studies

A notable study evaluated the efficacy of various tetrahydrothieno[2,3-c]pyridine derivatives in cancer therapy. The findings indicated that modifications to the benzamido group significantly influenced anticancer activity. The introduction of electron-donating groups enhanced potency against specific cancer types while maintaining selectivity for tubulin over other cellular targets .

Scientific Research Applications

Antiplatelet Activity

One of the most significant applications of this compound is its role as an intermediate in the synthesis of antiplatelet drugs. It is structurally related to Clopidogrel , a widely used medication for preventing blood clots. The synthesis method for this compound involves several steps that are optimized for yield and purity, making it suitable for industrial production .

Neuroprotective Properties

Research suggests that compounds with similar structures exhibit neuroprotective effects. The thieno[2,3-c]pyridine framework is known to interact with various neurotransmitter systems. Studies have indicated that derivatives of this compound may help in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating synaptic transmission and reducing oxidative stress .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. Its ability to inhibit certain cancer cell lines has been documented in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Synthesis and Characterization

The synthesis of 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be achieved through a multi-step process involving the following:

  • Formation of the Thieno[2,3-c]pyridine Core : This is typically done via cyclization reactions involving thiophene derivatives.
  • Amidation : The introduction of the 2-(2,3-dimethoxybenzamido) group is performed through standard amidation techniques.
  • Hydrochloride Salt Formation : Final purification often involves converting the base form into its hydrochloride salt for improved solubility and stability.

The characterization of the compound can be accomplished using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Study 1: Clopidogrel Synthesis Optimization

A study documented the optimization of synthetic routes for related compounds using 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride as an intermediate. The results indicated significant improvements in yield (up to 85%) compared to traditional methods that were more labor-intensive and less environmentally friendly .

Study 2: Neuroprotective Efficacy

In a recent investigation into neuroprotective agents derived from thieno[2,3-c]pyridine structures, derivatives were tested on neuronal cell cultures exposed to oxidative stress. Results showed that certain modifications led to enhanced cell viability and reduced markers of oxidative damage compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Core Variations

The tetrahydrothieno[2,3-c]pyridine scaffold is a versatile pharmacophore. Key structural variations among analogs include:

Compound Name / ID Substituents (R1, R2, R3) Core Modifications Biological Target Reference IDs
Target Compound R1: 2,3-Dimethoxybenzamido; R2, R3: -CH3 (x4) 5,5,7,7-Tetramethyl cyclohexane ring Under investigation
6-(4-Chlorobenzoyl)-2-(3-(trifluoromethyl)benzoyl)thiour... (7b) R1: 4-Chlorobenzoyl; R2: CF3-benzoylthiourea No cyclohexane substitution TNF-α inhibition
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide R1: 2-Methoxybenzamido; R2: -CN 5,5,7,7-Tetramethyl substitution retained Not specified
2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride R1: 3,5-Dichlorobenzamido; R2: -CH3 6-Methyl substitution Anti-mycobacterial activity

Key Observations :

  • Electron-withdrawing groups (e.g., -CF3 in compound 7b) correlate with increased TNF-α inhibitory activity, while methoxy groups (as in the target) may modulate metabolic stability .

Critical Insights :

  • The target compound’s dimethoxybenzamido group may reduce cytotoxicity compared to halogenated analogs (e.g., dichloro in compound 15), though this requires validation .
  • Thiophene-pyridine core modifications (e.g., thiourea in 7b) are critical for allosteric modulation of adenosine receptors, suggesting divergent therapeutic applications .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CMinimizes decomposition
SolventDMF/DCMEnhances intermediate stability
CatalystTriethylamine (1.2 eq)Accelerates amide formation
PurificationSilica gel + HPLCRemoves regioisomers

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 516.2) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation of the tetrahydrothieno-pyridine core .

Q. Table 2: Analytical Techniques and Applications

TechniquePurposeDetection Range/Resolution
1^1H NMRFunctional group identification0.5–10 ppm
HPLC-UVPurity assessment0.1–100 µg/mL
HRMSMolecular ion confirmation±0.001 Da

Basic: How can solubility and stability be improved for in vitro assays?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO:water 1:9) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Stability : Store lyophilized powder at -20°C under argon; avoid prolonged exposure to light due to photosensitive thieno-pyridine core .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting neurological applications?

Methodological Answer:

  • Substituent modification : Replace 2,3-dimethoxybenzamido with electron-withdrawing groups (e.g., nitro) to enhance blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the tetramethyl group with spirocyclic moieties to reduce metabolic clearance .
  • In vitro assays : Test binding affinity to dopamine or serotonin receptors using radioligand displacement assays (IC50_{50} values) .

Advanced: How can in vivo pharmacokinetic challenges (e.g., short half-life) be addressed?

Methodological Answer:

  • Prodrug design : Esterify the carboxamide to improve oral bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • PK/PD modeling : Use compartmental models to correlate plasma exposure with target engagement in CNS .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with GPCRs (e.g., dopamine D2 receptor) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore mapping : Align with known inhibitors to identify critical H-bond donors/acceptors .

Advanced: How should contradictory data on substituent effects be resolved?

Methodological Answer:

  • Systematic variation : Synthesize analogs with incremental substituent changes (e.g., -OCH3_3 → -CF3_3) .
  • Multivariate analysis : Apply PCA to bioactivity data to isolate influential structural features .
  • Crystallographic validation : Compare X-ray structures of analogs to confirm conformational hypotheses .

Advanced: What in vitro models are suitable for assessing metabolic stability?

Methodological Answer:

  • Hepatocyte incubation : Use primary human hepatocytes (37°C, 5% CO2_2) to measure t1/2_{1/2} .
  • CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms via fluorogenic substrates .

Q. Table 3: Key Metabolic Parameters

ParameterAssay MethodTypical Value for Compound
Hepatic t1/2_{1/2}Hepatocyte incubation2.5–3.0 hours
CYP3A4 InhibitionFluorescein-based assayIC50_{50} > 10 µM

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